molecular formula C20H32 B1204098 (-)-Isokaurene

(-)-Isokaurene

Cat. No. B1204098
M. Wt: 272.5 g/mol
InChI Key: DQUHDYWUEKWRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isokaurane is a kaurane diterpenoid.

Scientific Research Applications

  • Isomerization Studies : (-)-Isokaurene, also known as isokaurenic acid, can be produced through the isomerization of kaurenic acid, a process explored due to its potential applications in deriving larger quantities of isokaurenic acid from other Espeletinae plants (Rojas et al., 2011).

  • Chemical Transformations : Studies have shown that compounds like stachene, trachylobane, and kaurene can be converted into mixtures that include isokaurene. Such transformations, involving isokaurene, could provide insights into novel chemical processes and applications (Appleton et al., 1966).

  • Biosynthetic Studies : Research on biosynthetic incorporation of isotopes like 15N and 13C in proteins has applications in studying the nuclear magnetic resonance spectra of biological macromolecules. This research could be relevant in understanding the biosynthesis of complex molecules like (-)-Isokaurene (McIntosh & Dahlquist, 1990).

  • Biotechnological Production : The biotransformation of isokaurene and the production of isokaurenoic acid in Saccharomyces cerevisiae have been investigated. This includes studying the anti-acetylcholinesterase and antimicrobial properties of isokaurenoic acid, highlighting potential applications in medical and biotechnological fields (Dávila-Olivares et al., 2017).

  • Structural and Stereochemical Studies : The elucidation of the structure and stereochemistry of new diterpenes related to (-)-Isokaurene, extracted from various plants, can contribute to the understanding of their biological activities and potential applications in pharmacology and chemistry (Piozzi et al., 1968).

properties

Product Name

(-)-Isokaurene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene

InChI

InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3

InChI Key

DQUHDYWUEKWRLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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